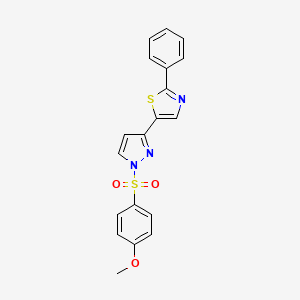

5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Description

Properties

IUPAC Name |

5-[1-(4-methoxyphenyl)sulfonylpyrazol-3-yl]-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-25-15-7-9-16(10-8-15)27(23,24)22-12-11-17(21-22)18-13-20-19(26-18)14-5-3-2-4-6-14/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVPYKQWIRPDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the thiazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrazole derivatives exhibit significant anticancer properties. Research has shown that 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: A study conducted by Siddiqui et al. demonstrated that thiazole-pyrazole hybrids showed promising results in inhibiting tumor growth in xenograft models, suggesting their potential as anticancer agents .

Antimicrobial Properties

Compounds with thiazole and pyrazole structures have also been evaluated for their antimicrobial activity. In vitro tests have shown that this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Case Study: Research published by Łączkowski et al. highlighted the antimicrobial efficacy of thiazole derivatives, where the tested compounds demonstrated varying degrees of inhibition against bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various preclinical models. It has been found to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation.

Case Study: A study reported by Zhang et al. showed that thiazole-pyrazole derivatives significantly reduced inflammation in carrageenan-induced paw edema models, indicating their potential use in treating inflammatory diseases .

Mechanistic Insights

The pharmacological effects of this compound are attributed to its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. The compound's interaction with various enzymes and receptors is under investigation to elucidate its precise mechanisms.

Mechanism of Action

The mechanism of action of 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The thiazole and pyrazole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a thiazole and pyrazole ring.

5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.

Uniqueness

5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is unique due to its combination of a thiazole ring, a pyrazole ring, and a sulfonyl group This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above

Biological Activity

The compound 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is a hybrid molecule that combines the structural features of pyrazole and thiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and data.

Synthesis Overview

The synthesis of this compound typically involves multiple steps, including the preparation of the pyrazole and thiazole moieties. A common method includes cyclocondensation reactions that yield derivatives with significant biological potential. The synthesis process may involve reagents like sulfonyl chlorides and various coupling agents to form the final product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the thiazole and pyrazole structures exhibit notable antimicrobial properties. For example:

- In vitro Studies : A series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives showed significant inhibition zones against E. coli, S. aureus, and B. subtilis .

| Compound | Inhibition Zone (mm) | Microorganism |

|---|---|---|

| 10a | 15 | E. coli |

| 10c | 18 | S. aureus |

| 10g | 20 | B. subtilis |

These findings suggest that modifications at specific positions on the pyrazole or thiazole rings can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents. For instance, compounds similar to this compound have shown promise in reducing inflammation in animal models .

Anticancer Activity

Studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. The compound has been tested against various cancer cell lines, showing promising results:

- Cell Viability Assays : Compounds derived from this scaffold exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat (leukemia) | 5.0 |

| HT-29 (colon cancer) | 7.5 |

| MCF-7 (breast cancer) | 6.0 |

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .

Case Studies

A notable case study involved the evaluation of a derivative in a murine model of bacterial infection, where it significantly reduced bacterial load compared to control groups . Additionally, another study focused on its effects on tumor growth in xenograft models, demonstrating a marked reduction in tumor size over a treatment period .

Q & A

Q. Advanced

- Molecular docking : Identifies potential binding modes with targets like COX-2 or tubulin (e.g., AutoDock Vina) .

- QSAR modeling : Relates substituent electronic parameters (Hammett constants) to IC values .

- DFT calculations : Predicts reactivity of the thiazole ring toward electrophilic substitution .

How are reaction intermediates characterized to confirm mechanistic pathways?

Q. Advanced

- In situ FTIR : Monitors carbonyl disappearance during cyclocondensation .

- LC-MS : Traces intermediates in multi-step syntheses (e.g., hydrazone formation) .

- Isotopic labeling : -NMR confirms pyrazole ring closure mechanisms .

What are the limitations of current biological activity data for this compound class?

Q. Advanced

- Lack of in vivo studies : Most data are from in vitro assays; pharmacokinetic properties (e.g., oral bioavailability) remain unverified .

- Off-target effects : Thiazole derivatives may interact with cytochrome P450 enzymes, complicating therapeutic use .

- Resistance mechanisms : Microbial analogs show rapid resistance development due to efflux pump activation .

How do crystallographic data inform polymorph screening?

Advanced

SC-XRD in and reveals packing motifs (e.g., π-π stacking of phenyl rings) that influence solubility and melting point. Differential Scanning Calorimetry (DSC) identifies polymorphs, while Hirshfeld surface analysis predicts stability under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.